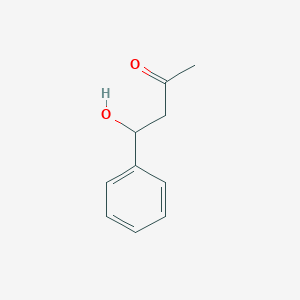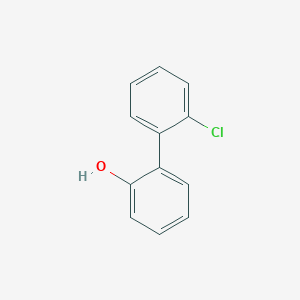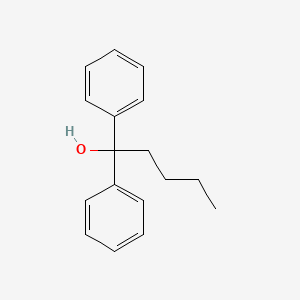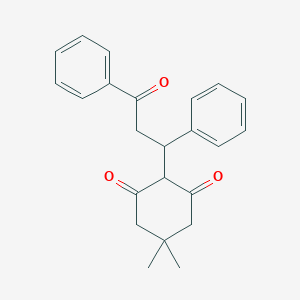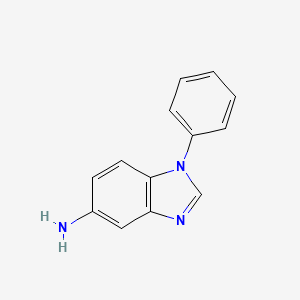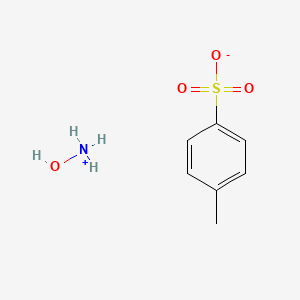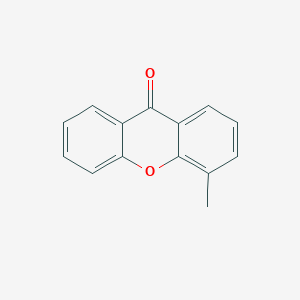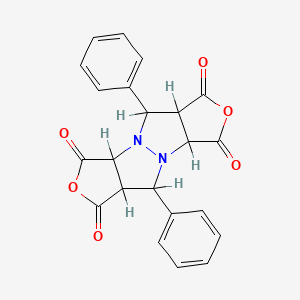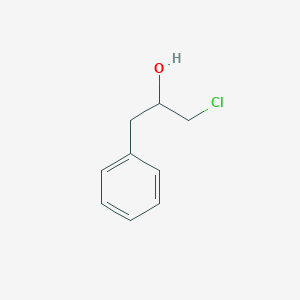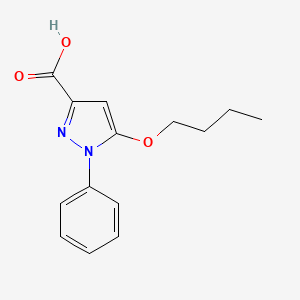
3,4-Dihydroxy-5-iodobenzaldehyde
Vue d'ensemble
Description
3,4-Dihydroxy-5-iodobenzaldehyde is an aryl iodide with an aldehyde group . It has a molecular formula of C7H5IO3 .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 4-Hydroxy-3-iodo-5-methoxy-benzaldehyde reacts with BBr3 in dichloromethane at 0 - 20°C for 3 hours under an inert atmosphere . In the second stage, the reaction is carried out with methanol in dichloromethane at 0°C .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms ©, five hydrogen atoms (H), one iodine atom (I), and three oxygen atoms (O), giving it a molecular formula of C7H5IO3 . The molecular weight is 264.01700 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.01700 . The density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Electrochemical Applications
3,4-Dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB, have been studied for their potential in electrochemical applications. These isomers can be oxidatively electrodeposited onto glassy carbon electrodes, leading to films that exhibit catalytic activity in the electrooxidation of NADH. This property suggests potential use in biosensor design, particularly for biosensors based on coupled dehydrogenase enzymatic activities (Pariente et al., 1996).
Synthesis of Heterocycles
3,4-Dihydroxybenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, its reaction with 2-bromomethyl-3-phenyl oxirane in an acetone-K2CO3 medium yields 2-hydroxymethyl-3-phenyl-1,4-benzodioxanes, which are six-membered heterocycles (Ganesh & Krupadanam, 1998).
Biomedical Applications
A derivative of 3,4-Dihydroxybenzaldehyde has been used to modify collagen and prepare hydrogels. The interaction of the aldehyde group with collagen, followed by oxidation and self-polymerization, transforms the solution into a hydrogel, which demonstrates enhanced thermal stability and biocompatibility. Such hydrogels have potential applications in biomedical materials (Duan et al., 2018).
Catalytic Oxidation and Synthesis
Research has also focused on the synthesis of 3,4-Dihydroxybenzaldehyde through catalytic oxidation and decarboxylation reactions. This process yields a significant purity of the compound, indicating its potential for large-scale synthesis and various applications in chemical industries (Yao-xian, 2008).
Antioxidant Activities
Studies have examined the antioxidant activities of compounds synthesized using 3,4-Dihydroxybenzaldehyde. These compounds show potential antioxidant results in various assays, suggesting their use in the development of new antioxidant agents (Gürsoy-Kol & Ayazoğlu, 2017).
Structural Chemistry
3,4-Dihydroxy-5-iodobenzaldehyde has been studied for its role in forming hydrogen-bonded chains and frameworks in various molecular structures. Such studies contribute to the understanding of molecular interactions and crystal structures, which are vital in the field of material science and chemistry (Glidewell et al., 2004).
Propriétés
IUPAC Name |
3,4-dihydroxy-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBOMBYQAJXCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554603 | |
| Record name | 3,4-Dihydroxy-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54246-05-8 | |
| Record name | 3,4-Dihydroxy-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
